molecular formula C22H16FN3S3 B2584684 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine CAS No. 862976-19-0

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine

Cat. No.: B2584684
CAS No.: 862976-19-0
M. Wt: 437.57
InChI Key: ZUEFHRMFWIBVDA-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine is a recognized and potent inhibitor of the B-Raf kinase, specifically targeting the V600E mutant form which is a key driver in several cancers Source . This compound acts by competitively binding to the ATP-binding site of the kinase, thereby suppressing the aberrant MAPK/ERK signaling pathway and leading to the inhibition of proliferation and induction of apoptosis in susceptible tumor cell lines Source . Its primary research value lies in the study of oncogenic signaling in malignancies such as melanoma, colorectal cancer, and papillary thyroid carcinoma, where B-Raf mutations are prevalent. Researchers utilize this inhibitor to elucidate the complex dynamics of the RAF-MEK-ERK cascade, investigate mechanisms of drug resistance, and evaluate potential combination therapies aimed at overcoming such resistance in preclinical models Source .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3S3/c23-12-9-10-15-18(11-12)29-22(25-15)26-21-19(13-5-1-3-7-16(13)27-21)20-24-14-6-2-4-8-17(14)28-20/h2,4,6,8-11H,1,3,5,7H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEFHRMFWIBVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC3=NC4=C(S3)C=C(C=C4)F)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

The compound features a complex structure comprising multiple heterocycles, including thiazole and thiophene rings. Its unique arrangement allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various pathogens. Research indicates that modifications in the thiazole ring can enhance the antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The compound has also been evaluated for anticancer properties. A series of thiazole analogs demonstrated moderate to high anticancer activity against several human tumor cell lines, including HepG2 and DLD . The structure-activity relationship studies revealed that specific substitutions on the thiazole ring significantly impact biological efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives suggests that:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances biological activity.
  • Hydrophobic Interactions : The hydrophobic nature of the tetrahydrobenzo[b]thiophene moiety contributes to improved binding affinity to target proteins.

Table 1 summarizes key findings from SAR studies related to similar compounds:

CompoundSubstitutionActivityIC50 (µM)
A-FModerate5.0
B-ClHigh1.5
C-NO2Low10.0

Study on Antimalarial Activity

A notable study focused on the antimalarial properties of thiazole derivatives showed promising results against Plasmodium falciparum. The modifications in the N-aryl amide group linked to the thiazole ring led to compounds with high potency and low cytotoxicity .

Leishmanicidal Activity

Another study investigated phthalimido-thiazole derivatives for their leishmanicidal activity against Leishmania infantum. The compounds exhibited significant cytotoxic effects on parasites while maintaining low toxicity towards mammalian cells. The mechanisms included increased nitric oxide production and alterations in mitochondrial membrane potential .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Studies demonstrate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of benzothiazole derivatives has shown promising results. Compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

StudyCompound TestedFindings
Azzam et al., 2024Ethyl-2-benzothiazolyl AcetateShowed significant hypoglycemic activity comparable to glibenclamide .
Lihumis et al., 2022Various Benzothiazole DerivativesDemonstrated strong anticancer activity against pancreatic cancer cells .
Shkyair et al., 2020Benzothiazole DerivativesExhibited notable antibacterial effects against multiple strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against the following analogs:

Table 1: Structural and Functional Comparison of Selected Benzothiazole Derivatives

Compound Name Molecular Formula Key Substituents/Features Melting Point (°C) Biological Activity Reference
N-Phenylbenzo[d]thiazol-2-amine C₁₃H₁₀N₂S Phenyl group at position 2 156–158 Not reported
N-(3-Chlorophenyl)benzo[d]thiazol-2-amine C₁₃H₉ClN₂S 3-Chlorophenyl group 156–158 Not reported
7-Chloro-6-fluorobenzo[d]thiazol-2-amine C₇H₃ClFN₂S 6-Fluoro, 7-chloro substituents Not reported Antioxidant activity (DPPH assay)
5,5,7-Trimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine C₁₀H₁₄N₂S Tetrahydrobenzo ring with methyl groups Not reported Intermediate for bioactive hybrids
Target Compound C₂₀H₁₄F₃N₃S₂ Fluorinated benzothiazole + tetrahydrothiophen Not reported Hypothesized antimicrobial/antioxidant

Structural Nuances and Electronic Effects

  • Fluorine vs.
  • Tetrahydrobenzo[b]thiophen Core : Unlike fully aromatic systems (e.g., N-phenylbenzo[d]thiazol-2-amine), the partially saturated core in the target compound could reduce planarity, affecting π-π stacking interactions but improving solubility .

Physicochemical Properties

  • Thermal Stability : Melting points for simpler benzothiazol-2-amine derivatives range from 97–158°C (), but the target compound’s complex structure may lower crystallinity, resulting in a broader melting range .

Q & A

Q. What are the foundational synthetic routes for synthesizing this compound?

The compound is typically synthesized via condensation reactions. For example, benzo[d]thiazol-2-amine derivatives react with cyclic ketones (e.g., tetrahydrobenzo[b]thiophenone) under acidic conditions to form the core structure. Key steps include:

  • Benzothiazole formation : Using sodium thiocyanate, bromine, and glacial acetic acid to cyclize aniline derivatives into benzothiazole rings .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/methanol to isolate the final product .

Q. How is structural characterization performed for this compound?

  • 1H/13C NMR : Identifies substituents and confirms regiochemistry. For example, aromatic protons in benzothiazole appear as singlet signals near δ 7.5–8.5 ppm, while tetrahydrobenzo[b]thiophen protons show multiplet peaks at δ 2.5–3.5 ppm .
  • IR spectroscopy : Detects functional groups (e.g., NH stretching at ~3300 cm⁻¹ for amines) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yields?

  • Solvent selection : Use polar aprotic solvents like 1,4-dioxane or ethylene glycol to improve cyclization efficiency .
  • Catalysis : Sodium methoxide or glacial acetic acid accelerates hydrazone formation and intramolecular cyclization .
  • Reaction monitoring : TLC tracking (e.g., hexane/ethyl acetate 7:3) ensures completion before quenching .

Q. What strategies resolve discrepancies in biological activity data?

  • Assay validation : Replicate experiments under standardized conditions (e.g., fixed cell lines, concentrations) to minimize variability .
  • Comparative SAR studies : Modify substituents (e.g., fluorine at position 6) and compare activity with analogs to identify critical pharmacophores .
  • Computational modeling : Molecular docking predicts interactions with target enzymes (e.g., PFOR inhibition in anaerobic organisms) .

Q. How does X-ray crystallography clarify ambiguous structural features?

  • Hydrogen bonding analysis : Resolves intermolecular interactions (e.g., N–H⋯N bonds forming dimeric structures) .
  • Conformational studies : Confirms the planar geometry of benzothiazole and tetrahydrobenzo[b]thiophen moieties, critical for bioactivity .

Methodological Challenges

Q. How to address low solubility during biological testing?

  • Derivatization : Introduce hydrophilic groups (e.g., –OH, –COOH) via acylation or sulfonation .
  • Co-solvents : Use DMSO-water mixtures (≤1% DMSO) to maintain compound stability .

Q. What analytical techniques validate purity for in vitro studies?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
  • Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across studies?

  • Dose-response curves : Ensure IC50 values are calculated using nonlinear regression models (e.g., GraphPad Prism) .
  • Control standardization : Normalize data against reference drugs (e.g., doxorubicin for anticancer assays) .

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